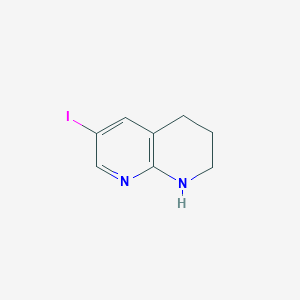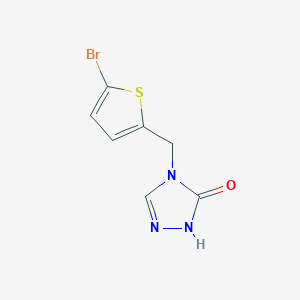
1-(Carboxymethyl)-4-(trimethylsilyl)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Carboxymethyl)-4-(trimethylsilyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C12H22O4Si It is a derivative of cyclohexane, featuring both carboxymethyl and trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Carboxymethyl)-4-(trimethylsilyl)cyclohexanecarboxylic acid typically involves the reaction of cyclohexane derivatives with trimethylsilyl reagents. One common method is the reaction of 1-(carboxymethyl)cyclohexane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Carboxymethyl)-4-(trimethylsilyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxymethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(Carboxymethyl)-4-(trimethylsilyl)cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biochemical pathways and as a probe for investigating enzyme activities.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Carboxymethyl)-4-(trimethylsilyl)cyclohexanecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxymethyl group can participate in hydrogen bonding and electrostatic interactions, while the trimethylsilyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(Carboxymethyl)cyclohexane-1-carboxylic acid: Lacks the trimethylsilyl group, making it less lipophilic and potentially less stable.
1-(Trifluoromethyl)cyclohexane-1-carboxylic acid: Contains a trifluoromethyl group instead of a trimethylsilyl group, which can significantly alter its chemical properties and reactivity.
Uniqueness: 1-(Carboxymethyl)-4-(trimethylsilyl)cyclohexanecarboxylic acid is unique due to the presence of both carboxymethyl and trimethylsilyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H22O4Si |
|---|---|
Molecular Weight |
258.39 g/mol |
IUPAC Name |
1-(carboxymethyl)-4-trimethylsilylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H22O4Si/c1-17(2,3)9-4-6-12(7-5-9,11(15)16)8-10(13)14/h9H,4-8H2,1-3H3,(H,13,14)(H,15,16) |
InChI Key |
BZSZCTPBKKTMAI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1CCC(CC1)(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-Chloro-6-(2,2,2-trifluoroethyl)thieno[3,2-d]pyrimidine](/img/structure/B11858923.png)

![4-Chloro-6-methoxy-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B11858949.png)

![2-(6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octan-2-yl)acetic acid](/img/structure/B11858957.png)


